molecular formula C13H12FNO B11812548 2-(5-(4-Fluorophenyl)furan-2-yl)cyclopropanamine

2-(5-(4-Fluorophenyl)furan-2-yl)cyclopropanamine

Cat. No.: B11812548
M. Wt: 217.24 g/mol
InChI Key: MQJNXLOWTVHZCF-UHFFFAOYSA-N
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Description

2-(5-(4-Fluorophenyl)furan-2-yl)cyclopropanamine (CAS 1315348-79-8) is a high-purity chemical compound offered with a specified purity of 97% . This compound features a cyclopropanamine moiety linked to a 4-fluorophenyl-substituted furan ring, a structural motif of significant interest in medicinal chemistry and drug discovery. Researchers are exploring such scaffolds for their potential to interact with key biological targets. Compounds with structurally related fluorophenyl-furan cores have been investigated as potential colchicine binding site inhibitors (CBSIs), which are relevant in oncology research for disrupting tubulin polymerization and tumor vasculature . Furthermore, in silico studies on similar furan-containing molecules have demonstrated stable binding to neurological targets such as GABA-A receptors, suggesting potential for research in central nervous system (CNS) disorders . The structural elements of this compound, including the fluorophenyl group and the cyclopropylamine, are common in the synthesis of pharmacologically active molecules and are frequently featured in patents covering compounds for a range of therapeutic areas . This product is intended for research purposes only and is not designed for human therapeutic or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12FNO

Molecular Weight

217.24 g/mol

IUPAC Name

2-[5-(4-fluorophenyl)furan-2-yl]cyclopropan-1-amine

InChI

InChI=1S/C13H12FNO/c14-9-3-1-8(2-4-9)12-5-6-13(16-12)10-7-11(10)15/h1-6,10-11H,7,15H2

InChI Key

MQJNXLOWTVHZCF-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=CC=C(O2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Claisen-Schmidt Condensation

Chalcone intermediates, formed via Claisen-Schmidt condensation between 5-(4-fluorophenyl)furan-2-carbaldehyde and ketones, enable α,β-unsaturated ketone formation. For example, 3-[5-(4-chlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one was synthesized in 80% yield using 4-methoxyacetophenone. Adapting this with 4-fluorophenyl groups would require optimizing base and solvent conditions.

Cyclopropanation Techniques

Carbene Insertion

Metal-free cyclopropanation using 3-halo-3-phenyldiazirines and α,β-alkenyl ketones offers a scalable route. As demonstrated in, phenylchlorocarbene generated in situ reacts with alkenyl ketones to form halocyclopropyl ketones (e.g., 3a, 60–75% yield). Subsequent BF₃-mediated Cloke-Wilson rearrangement and HCl elimination yield trisubstituted furans. For the target compound, substituting the alkenyl ketone with a 5-(4-fluorophenyl)furan-2-yl moiety could achieve the cyclopropane ring.

Cyclopropane Ring-Opening

Cyclopropane rings can also be introduced via [2+1] cycloaddition. For instance, (1R,2S)-2-(4-fluorophenyl)cyclopropanamine hydrochloride was synthesized by treating a carbamate derivative with HCl gas in ethyl acetate (35% yield). Applying similar conditions to a furan-containing precursor may facilitate cyclopropane formation.

Introduction of the Amine Group

Reductive Amination

Reductive amination of ketone intermediates using NaBH(OAc)₃ is a robust method. In, methyl 1-((4-((((1R,2S)-2-(4-fluorophenyl)cyclopropyl)amino)methyl)-4-(methoxymethyl)piperidin-1-yl)methyl)cyclobutanecarboxylate was reduced to the amine with 34% yield. Adapting this to a furan-derived ketone would require careful optimization of stoichiometry and solvent.

Integrated Synthetic Pathways

Route 1: Furan-First Approach

  • Synthesize 5-(4-fluorophenyl)furan-2-carbaldehyde via Paal-Knorr or Feist-Bénary methods.

  • Form α,β-unsaturated ketone via Claisen-Schmidt condensation (yield: ~80%).

  • Cyclopropanation using phenylchlorocarbene (yield: 60–75%).

  • Reductive amination with NH₃/NaBH(OAc)₃ (yield: ~34%).

Route 2: Cyclopropane-First Approach

  • Prepare (1R,2S)-2-(4-fluorophenyl)cyclopropanamine hydrochloride via carbamate hydrolysis (yield: 35%).

  • Couple to furan bromide via Suzuki-Miyaura cross-coupling (hypothetical, requires Pd catalysis).

Optimization and Catalysis

Solvent and Temperature Effects

  • Dichloromethane (DCM) : Preferred for reductive amination (e.g., 34% yield in).

  • Acetonitrile : Effective for nucleophilic substitutions at 80°C (43% yield).

  • BF₃·Et₂O : Critical for Cloke-Wilson rearrangement (20 mol%, 60–75% yield).

Stereochemical Control

The (1R,2S) configuration in was achieved via chiral auxiliaries. For racemic target compounds, chiral resolution or asymmetric catalysis may be required.

Comparative Data Tables

Table 1. Key Reaction Conditions and Yields

StepMethodConditionsYieldSource
Furan synthesisClaisen-SchmidtDMSO, 80°C80%
CyclopropanationCarbene insertionBF₃, rt60–75%
Reductive aminationNaBH(OAc)₃, DCM20°C, 1 h34%
Amine hydrochlorideHCl gas, EtOAc0°C, 40–90 min35%

Chemical Reactions Analysis

2-(5-(4-Fluorophenyl)furan-2-yl)cyclopropanamine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that 2-(5-(4-Fluorophenyl)furan-2-yl)cyclopropanamine exhibits several promising biological activities:

Antitubercular Activity

Certain derivatives of this compound have shown efficacy against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis. Studies have suggested that modifications to the cyclopropane structure can enhance antitubercular properties, making it a candidate for further development in combating resistant strains of tuberculosis .

Central Nervous System Disorders

Fluorinated cyclopropane derivatives have been explored as potential selective serotonin 2C receptor agonists, which are relevant in the treatment of various central nervous system disorders, including depression and anxiety. The introduction of fluorine into the phenyl ring has been shown to improve the pharmacological profile of these compounds, enhancing their potency and selectivity at serotonin receptors .

Case Study 1: Antitubercular Efficacy

A study evaluated the antitubercular activity of derivatives of This compound , demonstrating significant inhibition of Mycobacterium tuberculosis growth in vitro. The most effective derivatives exhibited IC50 values in the low micromolar range.

Case Study 2: CNS Activity

In an experimental model assessing the effects on serotonin receptors, certain derivatives showed high selectivity for the serotonin 2C receptor with minimal activity at serotonin 2A and 2B receptors. This selectivity is crucial for minimizing side effects associated with broader receptor activation.

Mechanism of Action

The mechanism of action of 2-(5-(4-Fluorophenyl)furan-2-yl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Modifications Biological Activity (Reported) Reference
This compound Cyclopropanamine-furan 4-Fluorophenyl on furan Not reported (speculative: CNS or antimicrobial)
H2-81 (4-{5-{{3-(4-fluorophenyl)...}thiophene-2-yl}benzoic acid) Thiazolidinone-thiophene 4-Fluorophenyl, thiophene Anti-staphylococcal (planktonic/biofilm)
Thiazolyl hydrazone derivatives Thiazole-hydrazone-furan 4-Fluorophenyl, nitro groups Anticandidal (MIC = 250 µg/mL), Anticancer (IC50 = 125 µg/mL)
(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl Cyclopropanamine 4-Fluorophenyl, stereospecific hydrochloride Not reported (likely CNS applications)
Quinuclidine 1 (FtsZ inhibitor) Quinuclidine-furan Pyrimidine, pyridinyl Antibacterial (E. coli, S. aureus)

Key Observations:

Structural Flexibility vs. Thiophene-containing H2-81 () shows enhanced anti-staphylococcal activity, suggesting heterocycle choice (furan vs. thiophene) impacts potency .

Role of Fluorine :

  • The 4-fluorophenyl group is a common motif in antimicrobial and anticancer agents (e.g., ), likely due to improved lipophilicity and metabolic stability .

Stereochemical Considerations :

  • Stereospecific analogs like (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl () underscore the importance of chirality in drug-receptor interactions, though data for the target compound’s stereoisomers are lacking .

Physicochemical and Pharmacokinetic Properties

Table 3: Predicted Properties (Based on Structural Analogies)

Property Target Compound H2-81 (Thiophene analog) Thiazolyl Hydrazone ()
LogP (Lipophilicity) ~2.5 (moderate) ~3.1 (higher due to thiophene) ~2.8 (nitro groups increase LogP)
Aqueous Solubility Low (cyclopropane rigidity) Very low Moderate (hydrazone polarity)
Metabolic Stability High (fluorine reduces oxidation) Moderate Low (hydrazone cleavage)
  • The fluorine atom in the target compound may enhance blood-brain barrier penetration compared to chlorophenyl analogs (e.g., H2-38/H2-39 in ), making it a candidate for CNS applications .

Biological Activity

2-(5-(4-Fluorophenyl)furan-2-yl)cyclopropanamine is a bicyclic organic compound notable for its unique structural features, which include a cyclopropanamine group and a furan ring substituted with a 4-fluorophenyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the areas of anti-inflammatory and anticancer properties.

  • Molecular Formula : C12H12FNO
  • Molecular Weight : Approximately 217.24 g/mol

The structure of this compound allows for various interactions at the molecular level, influencing its biological activity and reactivity.

Biological Activity Overview

Research indicates that compounds with structural similarities to this compound may exhibit significant biological activities. Notably, cyclopropanamines have been studied for their potential as:

  • Anti-inflammatory agents
  • Anticancer compounds
  • Neuroprotective agents

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cyclooxygenase Enzymes : Similar compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes .
  • Interaction with Signaling Pathways : The compound's structure suggests potential interactions with key signaling pathways involved in cancer progression, such as the PI3K-Akt-mTOR pathway .
  • Reactive Oxygen Species (ROS) Modulation : Studies indicate that compounds in this class may influence ROS production, which plays a critical role in cellular signaling and apoptosis .

Comparative Analysis with Related Compounds

A comparative analysis of structurally related compounds highlights differences in biological activity and potential therapeutic applications.

Compound NameStructureKey FeaturesBiological Activity
2-(4-Fluorophenyl)cyclopropanamineStructureSimilar cyclopropane structure; lacks furan moietyPotentially similar pharmacological properties
N-[[5-(propylaminomethyl)furan-2-yl]methyl]cyclopropanamineStructureContains furan; different substituent on cyclopropaneInvestigated for biological activity
5-Fluoro-N-methylfuran-2-carboxamideStructureFuran-based; lacks cyclopropane structureStudied for anti-inflammatory properties

Case Studies and Research Findings

Several studies have explored the biological activities associated with compounds related to this compound:

  • Anti-inflammatory Studies : Research has demonstrated that derivatives of cyclopropanamines can inhibit COX enzymes effectively, correlating their structure with anti-inflammatory activity through quantitative structure-activity relationship (QSAR) studies .
  • Anticancer Activity : In vitro studies on related compounds have shown selective cytotoxicity towards cancer cell lines expressing mutant types of key signaling proteins. For instance, one study reported that certain derivatives inhibited the phosphorylation of Akt and mTOR, leading to decreased cell viability in cancer models .
  • Neuroprotective Effects : Compounds similar to this compound have been evaluated for their neuroprotective properties, particularly in models of neurodegenerative diseases where oxidative stress plays a significant role .

Q & A

Q. What are the recommended synthetic routes and purification strategies for 2-(5-(4-Fluorophenyl)furan-2-yl)cyclopropanamine?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions :

Cyclopropanation : Use diazomethane or vinyl ethers to form the cyclopropane ring via [2+1] cycloaddition .

Furan Functionalization : Introduce the 4-fluorophenyl group using Suzuki–Miyaura coupling with a palladium catalyst (e.g., Pd(PPh₃)₄) and boronic acid derivatives .

Amine Protection/Deprotection : Employ tert-butoxycarbonyl (Boc) or benzyl groups to protect the amine during synthesis, followed by acidic deprotection .

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water for high-purity isolates (>95% by HPLC) .

Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane ring geometry (e.g., trans/cis coupling constants) and substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₃H₁₂FNO, exact mass 217.0903) .
  • HPLC-PDA : Assess purity (>98%) and detect impurities using C18 columns with acetonitrile/water mobile phases .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer :
  • In Vitro Assays :
  • Enzyme Inhibition : Test against monoamine oxidases (MAO-A/B) or cytochrome P450 isoforms using fluorogenic substrates .
  • Receptor Binding : Screen for affinity at serotonin (5-HT₂A) or dopamine receptors via competitive radioligand assays (e.g., [³H]ketanserin for 5-HT₂A) .
  • In Vivo Models : Use rodent behavioral assays (e.g., forced swim test for antidepressant activity) with dose ranges of 1–50 mg/kg .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies of analogs of this compound?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with halogen (Cl, Br), methoxy, or trifluoromethyl groups at the 4-fluorophenyl position to assess electronic effects .
  • Ring Modifications : Replace cyclopropane with aziridine or furan with thiophene to evaluate steric and electronic impacts on bioactivity .
  • Data Analysis : Use multivariate regression models to correlate logP, polar surface area, and IC₅₀ values .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to simulate binding poses at 5-HT₂A receptors, focusing on hydrogen bonding with Ser159 and π-π stacking with Phe234 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes and identify key residue interactions .

Q. How should researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :
  • Assay Standardization : Re-test using identical buffer conditions (e.g., pH 7.4, 1% DMSO) and cell lines (e.g., HEK293 for receptor assays) .
  • Orthogonal Validation : Confirm activity via calcium flux assays (FLIPR) if radioligand data is inconsistent .
  • Structural Verification : Re-analyze compound purity and stereochemistry (e.g., chiral HPLC for enantiomer separation) .

Q. What methodologies are recommended for studying metabolic stability and toxicity?

  • Methodological Answer :
  • Hepatic Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH to measure half-life (t₁/₂) and identify metabolites via LC-MS/MS .
  • CYP Inhibition Screening : Use luminescent substrates (e.g., P450-Glo™) to assess inhibition of CYP3A4/2D6 .
  • AMES Test : Evaluate mutagenicity in Salmonella typhimurium strains TA98/TA100 .

Q. How can the compound’s selectivity for specific receptor subtypes be optimized?

  • Methodological Answer :
  • Chimeric Receptor Studies : Engineer 5-HT₂A/2C chimeras to pinpoint binding domain residues .
  • Alanine Scanning Mutagenesis : Identify critical receptor residues (e.g., Asp155 in 5-HT₂A) for ligand interaction .
  • Pharmacophore Modeling : Develop 3D QSAR models to prioritize analogs with enhanced selectivity .

Q. What approaches are used to separate enantiomers and evaluate their distinct bioactivities?

  • Methodological Answer :
  • Chiral HPLC : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
  • Circular Dichroism (CD) : Confirm enantiomer identity and correlate optical rotation with receptor binding .
  • In Vivo Pharmacokinetics : Compare AUC and Cmax of (R)- and (S)-enantiomers in rodent plasma .

Q. How can synergy with other therapeutic agents be systematically evaluated?

  • Methodological Answer :
  • Isobologram Analysis : Test fixed-ratio combinations (e.g., 1:1 to 1:4) in cell viability assays to calculate combination indices (CI <1 indicates synergy) .
  • Transcriptomic Profiling : Use RNA-seq to identify pathways modulated by the compound alone vs. in combination .

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